Ethyl 3,4-difluorophenethylcarbamate
Description
Ethyl 3,4-difluorophenethylcarbamate is a fluorinated ethyl carbamate derivative characterized by a phenethyl backbone substituted with fluorine atoms at the 3- and 4-positions. Carbamates are widely utilized in agrochemical and pharmaceutical industries due to their stability and bioactivity. For instance, ethyl carbamates like fenoxycarb (a pesticide) and desmedipham (a herbicide) demonstrate the versatility of this class in targeting biological pathways . Fluorine atoms in such compounds typically enhance lipophilicity, metabolic stability, and binding affinity, making them valuable in drug design and sensor applications .
Properties
Molecular Formula |
C11H13F2NO2 |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl N-[2-(3,4-difluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)14-6-5-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
RCRCZPYNAGIHBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3,4-difluorophenethylcarbamate (inferred structure) with structurally or functionally related ethyl carbamates and fluorinated analogs:
Notes:
- Structural Variations: Halogen vs. Fluorine Effects: Fluorine atoms in 3,4-difluoro derivatives increase electronegativity and lipophilicity (logP ~2.7 for iodophenylcarbamate ), improving membrane permeability compared to non-fluorinated analogs like desmedipham.
- Functional Applications: Agrochemicals: Fenoxycarb and desmedipham target insect growth and plant photosynthesis, respectively, while fluorinated carbamates may leverage fluorine’s metabolic stability for prolonged activity . Synthetic Utility: Halogenated derivatives (e.g., iodophenylcarbamate) serve as intermediates in cross-coupling reactions, critical in drug synthesis .
- Physical Properties: Fluorinated compounds exhibit higher molecular weights and polarity compared to non-fluorinated analogs, influencing solubility and bioavailability.
Research Findings and Limitations
- The electronegativity of fluorine could enhance analyte interaction in such systems.
- Synthetic Challenges : The introduction of fluorine or iodine requires specialized reagents (e.g., fluorinating agents or iodination protocols), increasing synthesis complexity .
- Data Gaps: Limited studies exist on the specific bioactivity or environmental impact of this compound. Further research is needed to elucidate its mechanism and applications.
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